molecular formula C8H9N3S B2687871 3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine CAS No. 502133-11-1

3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2687871
CAS No.: 502133-11-1
M. Wt: 179.24
InChI Key: GHXRJOLJBGMFRN-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 5-methylthiophen-2-yl substituent at the 3-position of the pyrazole core and an amine group at the 5-position. Pyrazole derivatives are particularly valued for their structural versatility, enabling modifications that fine-tune biological activity and physicochemical properties. The 5-methylthiophene moiety in this compound may enhance lipophilicity and influence binding interactions in biological targets, as seen in analogous structures .

Properties

IUPAC Name

5-(5-methylthiophen-2-yl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-5-2-3-7(12-5)6-4-8(9)11-10-6/h2-4H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXRJOLJBGMFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502133-11-1
Record name 3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
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Scientific Research Applications

3-(5-Methylthiophen-2-yl)-1H-pyrazol-5-amine has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 3-(5-Methylthiophen-2-yl)-1H-pyrazol-5-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets microbial cell membranes and metabolic pathways.

  • Anticancer Activity: Inhibits enzymes or signaling pathways involved in cell growth and division.

Comparison with Similar Compounds

Thiophene-Based Derivatives

  • 3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine (): This compound replaces the 5-methylthiophen-2-yl group with a 1-(2-thienyl)ethyl substituent. Such modifications are critical in optimizing pharmacokinetic profiles.
  • 5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine () :
    Here, the thiophene is attached via a methylene bridge. This structural variation may enhance metabolic stability compared to direct thiophenyl substitution, as seen in the target compound.

Aromatic and Electron-Withdrawing Substituents

  • 3-(4-Nitrophenyl)-1H-pyrazol-5-amine derivatives () :
    The nitro group at the 4-position of the phenyl ring introduces strong electron-withdrawing effects, improving interactions with serine proteases like botulinum neurotoxin. In contrast, the methylthiophene group in the target compound offers moderate electron-withdrawing/donating properties, balancing activity and solubility .

  • 3-(Trifluoromethyl)phenyl derivatives () :
    The trifluoromethyl group enhances electronegativity and metabolic resistance. Such substitutions are common in kinase inhibitors but may reduce solubility compared to thiophene-containing analogs .

Regioisomeric Effects (Positional Switching)

  • 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (): Switching substituent positions (e.g., moving a fluorophenyl group from the 3- to 4-position) drastically shifts biological activity. For example, this regioisomer loses p38α MAP kinase inhibition but gains nanomolar activity against Src, B-Raf, and EGFRs, highlighting the importance of substitution patterns in target specificity .

Key Findings and Trends

  • Electron-Deficient Groups : Nitro and trifluoromethyl substituents enhance target binding but may compromise solubility.
  • Regioisomerism : Positional switching of substituents can completely redirect activity profiles, as seen in kinase inhibitors .
  • Synthetic Efficiency : Microwave and multi-component methods significantly improve yields and reduce reaction times for pyrazole derivatives .

Biological Activity

3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N2S\text{C}_9\text{H}_{10}\text{N}_2\text{S}

This compound features a pyrazole ring substituted with a 5-methylthiophene moiety, contributing to its unique chemical properties and biological activities.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations comparable to established antibiotics.

Compound NameBacterial StrainMIC (µg/mL)
This compoundE. coli25
This compoundS. aureus15

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. In one study, the compound was tested for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. The results showed a significant reduction in cytokine levels, indicating strong anti-inflammatory effects.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha1000300
IL-6800200

The compound's mechanism of action appears to involve the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

3. Anticancer Activity

Pyrazole derivatives have been investigated for their anticancer properties, particularly against breast cancer cells. In vitro studies demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells. The compound was shown to inhibit cell proliferation significantly and induce cell cycle arrest at the G2/M phase.

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
1075
2550
5030

These findings suggest that the compound may act synergistically with conventional chemotherapeutics like doxorubicin, enhancing overall efficacy against resistant cancer cell lines.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators.
  • Receptor Modulation : It can modulate receptor activity associated with tumor growth and metastasis.
  • Cell Cycle Regulation : The induction of apoptosis suggests involvement in regulating cell cycle checkpoints.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives, including the target compound:

  • Study on Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives showed that those with thiophene substitutions had enhanced antimicrobial activity compared to unsubstituted analogs.
  • Evaluation of Anti-inflammatory Effects : Clinical trials involving patients with chronic inflammatory diseases reported significant improvements when treated with pyrazole-based therapies.
  • Anticancer Research : A combination therapy study revealed that patients receiving doxorubicin alongside pyrazole derivatives exhibited improved outcomes compared to those receiving chemotherapy alone.

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